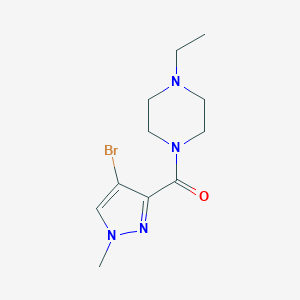
4-(Cyclooctylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Cyclooctylamino)-4-oxobutanoic acid” is an amino acid derivative with a cyclooctyl group attached to the nitrogen atom and a carboxylic acid group at the end of the butanoic acid chain . Amino acids are fundamental building blocks of proteins and play crucial roles in many biological processes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other amino acid derivatives. For instance, the Strecker synthesis is a common method for the synthesis of α-amino acids . This involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide .Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclooctyl group (a cyclic structure with eight carbon atoms) attached to an amino group, which is further attached to a four-carbon chain ending in a carboxylic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
Amino acid derivatives can participate in a variety of chemical reactions. For instance, the carboxylic acid group can undergo reactions such as esterification, and the amino group can participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of both an amino group and a carboxylic acid group suggests that it could exist as a zwitterion at certain pH values . The cyclooctyl group could potentially make this compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Biomedical Research
This compound could be involved in the creation of novel amino acid derivatives with potential biomedical applications. Such derivatives might be useful in studying enzyme-substrate interactions or as building blocks for bioactive peptides .
Biochemistry Studies
In biochemistry, 4-(Cyclooctylamino)-4-oxobutanoic acid might be used to investigate amino acid metabolism and protein synthesis. It could help in understanding the role of similar non-standard amino acids in metabolic pathways .
Industrial Applications
The compound could find applications in industrial settings, such as in the production of specialty polymers or as an additive in manufacturing processes where its unique properties might enhance product performance .
Environmental Science
Research into the environmental fate of 4-(Cyclooctylamino)-4-oxobutanoic acid could provide insights into the biodegradability and ecological impact of similar compounds. It might also be used in studies related to soil remediation or pollutant degradation .
Agricultural Research
In agriculture, this compound could be explored for its potential role in plant growth and development. It might influence the synthesis of plant hormones or serve as a chelating agent to improve nutrient uptake from the soil .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(cyclooctylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(8-9-12(15)16)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGQYDFERFYSMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357057 |
Source


|
| Record name | 4-(cyclooctylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclooctylamino)-4-oxobutanoic acid | |
CAS RN |
392714-61-3 |
Source


|
| Record name | 4-(cyclooctylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451958.png)

![Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451962.png)
![N-[4-(diethylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B451964.png)

![4-iodo-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B451967.png)
![2-(4-methylphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B451968.png)
![2-(2,5-dimethylphenoxy)-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B451971.png)

![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451975.png)


![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-[2-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B451978.png)